molecular formula C26H34N4O5 B10833012 N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(3-methylbutyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide

N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(3-methylbutyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide

Cat. No.: B10833012
M. Wt: 482.6 g/mol
InChI Key: PFJWQQDDQKRIRR-QFIPXVFZSA-N
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Description

Preparation Methods

The synthetic routes and reaction conditions for BDBM50080563 involve several steps. The preparation method typically includes the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

BDBM50080563 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

BDBM50080563 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BDBM50080563 involves its interaction with the sphingosine-1-phosphate receptor 3 (S1PR3). This interaction leads to the activation of downstream signaling pathways that regulate various cellular processes, including cell proliferation and apoptosis. The molecular targets and pathways involved include the G-protein coupled receptor signaling pathway and the sphingosine-1-phosphate signaling pathway .

Comparison with Similar Compounds

BDBM50080563 can be compared with other similar compounds, such as:

    Sphingosine-1-phosphate: A natural ligand for S1PR3 with similar biological effects.

    FTY720: A synthetic analog of sphingosine-1-phosphate with immunomodulatory properties.

Properties

Molecular Formula

C26H34N4O5

Molecular Weight

482.6 g/mol

IUPAC Name

N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(3-methylbutyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide

InChI

InChI=1S/C26H34N4O5/c1-5-18-11-20(10-17(4)24(18)34-15-22(32)13-28-23(33)14-31)25-29-26(35-30-25)19-8-9-27-21(12-19)7-6-16(2)3/h8-12,16,22,31-32H,5-7,13-15H2,1-4H3,(H,28,33)/t22-/m0/s1

InChI Key

PFJWQQDDQKRIRR-QFIPXVFZSA-N

Isomeric SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)CCC(C)C)C)OC[C@H](CNC(=O)CO)O

Canonical SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)CCC(C)C)C)OCC(CNC(=O)CO)O

Origin of Product

United States

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